N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1-pyrrolidinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include acylation, condensation, and cyclization processes. For instance, Sarhan et al. (2017) discussed the synthesis of a ligand that shares some structural similarities, focusing on reactions of acetyl isothiocyanate with 4-aminoantipyrine and subsequent complexation with transition metals, suggesting a method that might be adaptable for synthesizing compounds with complex functionalities (Sarhan, Lateef, & Waheed, 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class is often characterized using spectroscopic methods such as FT-IR, UV-Vis, and NMR. These techniques provide insights into the molecular geometry, functional groups, and electronic structure. Narayana et al. (2016) analyzed different molecular conformations and hydrogen bonding in related compounds, highlighting the structural diversity and complexity these molecules can exhibit (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives, including substitutions and cyclization, are pivotal for modifying their biological activity and physical properties. For example, Sunder and Maleraju (2013) elaborated on the synthesis of derivatives through reactions involving substitutions at specific positions on the pyrazole ring, which is relevant for understanding the chemical versatility of such compounds (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for the application and handling of these compounds. The study by Asiri et al. (2010) provides an example of how co-crystallization with other compounds can affect the physical properties and stability of pyrazole derivatives (Asiri, Khan, Tan, & Ng, 2010).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, pKa, and interaction with biological targets, is essential for designing compounds with desired biological activities. Shukla and Yadava (2020) performed quantum mechanical calculations on a related compound to analyze its electronic structure, which can provide insights into the reactivity and interaction mechanisms of these compounds (Shukla & Yadava, 2020).
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-16(18-15(22)12-20-10-6-7-11-20)17(23)21(19(13)2)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-12H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZQBLWKAIHISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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